molecular formula C14H14O B156489 2,2-Diphenylethanol CAS No. 1883-32-5

2,2-Diphenylethanol

Cat. No.: B156489
CAS No.: 1883-32-5
M. Wt: 198.26 g/mol
InChI Key: NYLOEXLAXYHOHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethanol can be synthesized through various methods. One common method involves the reduction of trans-stilbene oxide using boron triisopropoxide in tetrahydrofuran . Another method includes the esterification of benzoic acid with this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of benzophenone in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzophenone.

    Reduction: this compound itself is often a product in reduction reactions involving other compounds.

    Substitution: Various substituted ethanol derivatives.

Comparison with Similar Compounds

    2-Phenylethanol: Similar in structure but with only one phenyl group.

    Benzyl Alcohol: Contains a benzene ring attached to a methanol group.

    Diphenylmethanol: Similar structure but with a hydroxyl group attached to a methylene group between two phenyl groups.

Uniqueness: 2,2-Diphenylethanol is unique due to the presence of two phenyl groups attached to the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLOEXLAXYHOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172179
Record name beta-Phenylphenethyl alcohol
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-32-5
Record name β-Phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883-32-5
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Record name beta-Phenylphenethyl alcohol
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Record name 1883-32-5
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Record name beta-Phenylphenethyl alcohol
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Record name β-phenylphenethyl alcohol
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Record name BETA-PHENYLPHENETHYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a rapidly stirring solution of 8.5 g (40 mmol) diphenyl acetic acid in 100 mL dry THF, at room temperature, was added 3.04 g (80 mmol) of LAH. The suspension was stirred at room temperature for 1 hour and then cooled to 0 degrees C. The excess LAH was decomposed by slow addition of 10% NaOH (200 mL aqueous solution). The product was extracted with AcOEt, dried over MgSO4 and concentrated under vacuum to yield 7.1 g (90%) of 2,2-diphenyl ethanol (12).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 mL three-opening flask was slowly added a solution of diisobutylaluminum hydride in toluene (282 mL, 1 mol/L) at −30° C. After stirring, to the resulting mixture was slowly added a solution of methyl 2,2-diphenylacetate (21 g, 92.8 mmol) in dichloromethane dropwisely. After the completion of dropwise addition, the reaction was conducted at 25° C. for 12 hours. After the completion of reaction monitored by TLC, to the resulting mixture was slowly added methanol (10 mL), dichloromethane (100 mL) and an aqueous sodium hydroxide solution (100 mL, 1 mol/L) at −20° C. After the completion of reaction, to the reaction solution was added dichloromethane for extraction. The organic phase was washed with water, dried over anhydrous sodium sulfate, and evaporated to remove the solvent to produce 2,2-diphenyl ethanol (17 g) in a yield of 92.4%.
[Compound]
Name
three-opening
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
92.4%

Synthesis routes and methods III

Procedure details

To lithium aluminum hydride (2.85 g, 23.56 mmol) in anhydrous diethyl ether (150 mL) was added, as a powder, diphenylacetic acid (5.0 g, 56 mmol). The resulting reaction mixture was gently refluxed for one hour. The reaction was quenched with sodium sulfate saturated aqueous solution and the resulting precipitate was filtered off. The filtrate was concentrated in vacuo to yield 4.0 g (86% yield) of the title compound.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diphenylethanol
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2,2-Diphenylethanol
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2,2-Diphenylethanol
Reactant of Route 4
2,2-Diphenylethanol
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2,2-Diphenylethanol

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